
4-(2-Hydroxypropan-2-yl)-2-propyl-1h-imidazole-5-carboxylic acid
Übersicht
Beschreibung
The compound “4-(2-Hydroxypropan-2-yl)-2-propyl-1h-imidazole-5-carboxylic acid” is an imidazole derivative. Imidazole is a heterocyclic compound and it’s a core part of many important biological molecules like the amino acid histidine and the nucleotide bases adenine and guanine .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazole ring, possibly through a condensation reaction of a 1,2-diketone with ammonia or a primary amine . The hydroxypropan-2-yl and propyl groups could be introduced through subsequent substitution reactions.Molecular Structure Analysis
The molecular structure of this compound would consist of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. Attached to this ring would be a hydroxypropan-2-yl group, a propyl group, and a carboxylic acid group .Chemical Reactions Analysis
As an imidazole derivative, this compound could potentially participate in a variety of chemical reactions. The imidazole ring is aromatic and can act as a weak base, while the carboxylic acid group can undergo typical acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the carboxylic acid group would likely make it acidic, and the compound could potentially form hydrogen bonds due to the hydroxy and carboxylic acid groups .Wissenschaftliche Forschungsanwendungen
Angiotensin II Receptor Antagonism
One of the prominent applications of compounds related to 4-(2-Hydroxypropan-2-yl)-2-propyl-1h-imidazole-5-carboxylic acid is in the development of nonpeptide angiotensin II receptor antagonists. These compounds, including derivatives like the 4-(1-hydroxyalkyl)-imidazole, demonstrate potent binding affinity to the angiotensin II receptor and effectively inhibit angiotensin II-induced pressor responses. They are particularly significant in the context of antihypertensive treatments (Yanagisawa et al., 1996).
Crystal Structure Analysis
Studies have also been conducted on the crystal structure of related imidazole compounds. For instance, (S)-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid hydrate was analyzed to understand its molecular arrangement, which features a zwitterionic structure with intermolecular hydrogen bonds. This kind of research aids in the fundamental understanding of the molecular geometry and interactions of these compounds (Okabe & Adachi, 1999).
Antimicrobial Activity
Research into related heterocyclic compounds indicates potential antimicrobial applications. For example, studies on 5-aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl) pyrrolidin-2-one derivatives have revealed notable antibacterial and antifungal activities. This suggests a possible use in developing new antimicrobial agents (Patel & Patel, 2015).
Antibacterial Properties
Further research into imidazole derivatives has highlighted their antibacterial properties, particularly against anaerobic bacteria. A study focusing on 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride demonstrated its potential as a nonmutagenic antibacterial agent (Dickens et al., 1991).
Eigenschaften
IUPAC Name |
5-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-4-5-6-11-7(9(13)14)8(12-6)10(2,3)15/h15H,4-5H2,1-3H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREDNUVVPQMYKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1)C(C)(C)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



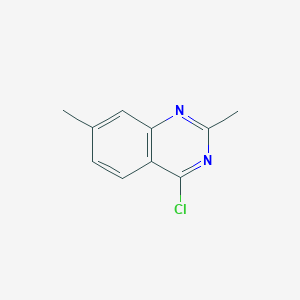

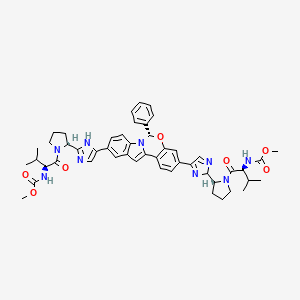
![2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B3103584.png)
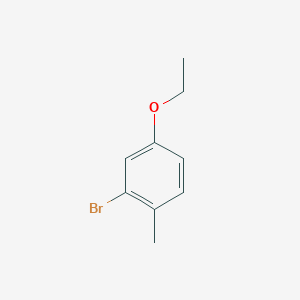
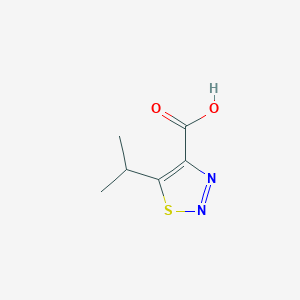
![Racemic-(3S,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate](/img/structure/B3103607.png)

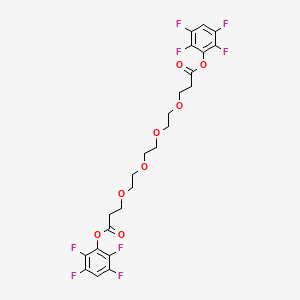
![(1s,3s,4s,5s)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B3103633.png)
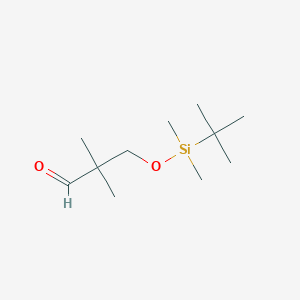
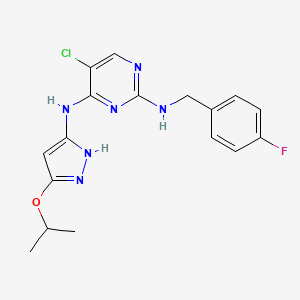
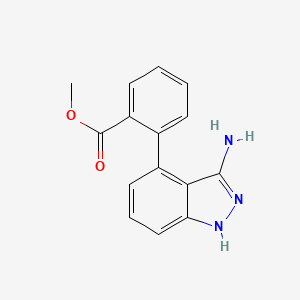
![5-(Pyridin-4-YL)-2,3-diazabicyclo[4.2.0]octa-1,5-dien-4-one](/img/structure/B3103669.png)